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This guide provides an objective comparison of the preclinical findings for GAT564 (also known
as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative,
ipilimumab. The information is based on publicly available preclinical data and aims to offer a
clear, data-driven overview for independent validation and assessment.

Executive Summary

GAT564 is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the
first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4
checkpoint, GAT564 is engineered to have minimal checkpoint inhibition activity.[1][2][3][4] Its
proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs)
within the tumor microenvironment through enhanced Fc receptor (FCR) signaling.[4][5][6]
Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor
efficacy and a more favorable safety profile compared to ipilimumab.[1][2][7][8] A Phase 1
clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally
advanced or metastatic solid tumors to evaluate its safety and tolerability.[9][10]
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Comparative Data: GAT564 vs. Ipilimumab

The following tables summarize the key quantitative findings from preclinical studies comparing
GAT564 and ipilimumab.

Table 1: In Vitro Characteristics

Parameter GAT564 Ipilimumab Key Finding

o Both antibodies
CTLA-4 Binding

High High exhibit strong bindin
Affinity (KD, nM) J J J J

to CTLA-4.

GAT564 demonstrates
significantly less
CD80/CD86 o blocking of the CTLA-
] o Weak/Limited Strong ) ] o
Checkpoint Inhibition 4 interaction with its
ligands compared to

ipilimumab.[4][5]

GAT564 shows
increased ability to

induce in vitro FcR
Fc Receptor (FcR)

] ) Enhanced Standard signaling, particularly
Signaling

through murine
FcyRIV and human
FcyRllla.[5][11]

Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)
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Parameter GAT564

Ipilimumab

p-value

Key Finding

Tumor Growth

Inhibition

Enhanced

Standard

p = 0.004

GAT564
demonstrates
superior anti-
tumor activity
compared to

ipilimumab.[11]

Intratumoral Treg
_ Increased
Depletion

Standard

p = 0.026

GAT564 leads to
more effective
depletion of
Tregs within the
tumor.[11]

Peripheral Treg
Reduced
Proliferation

Increased

p=9.7e-4

GAT564 induces
significantly less
proliferation of
peripheral Tregs.
[11]

Table 3: Preclinical Toxicology in Murine Models
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Parameter GAT564 Ipilimumab Key Finding

GAT564 was
associated with lower
toxicity in the

Gastrointestinal & ] i )
Reduced Higher gastrointestinal tract

Liver Toxicity L
and liver in a four-
week toxicology study.

[71011]

In combination with an
anti-PD-1 antibody,
Colonic & Skin ] GAT564 induced less
) Reduced Higher ) o
Inflammation colonic epithelial
damage and skin

pathology.[5]

Experimental Protocols

The key experiments cited in the preclinical publications were performed as follows:
1. In Vitro Blocking Assays (ELISA and Cell-Based):

o Purpose: To determine the ability of GAT564 and ipilimumab to block the interaction between
CTLA-4 and its ligands, CD80 and CD86.

o Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-
based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of
the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the
respective ligands. The degree of signaling inhibition was measured by luciferase activity.[4]

2. In Vivo Tumor Models:
e Purpose: To evaluate the anti-tumor efficacy of GAT564 and ipilimumab.

e Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted
with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated
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with GAT564, ipilimumab, or an isotype control antibody. Tumor volume was measured
regularly to assess treatment efficacy.[4][11]

. Flow Cytometry Analysis of T Cell Populations:

Purpose: To quantify the effects of GAT564 and ipilimumab on different T cell subsets,
particularly Tregs.

Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice.
Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled
antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells
were then analyzed using a flow cytometer to determine the percentage and proliferation
status of different T cell populations.[5]

. Toxicology Studies:
Purpose: To assess the safety profile of GAT564 in comparison to ipilimumab.

Methodology: hCTLA-4 KI mice were administered multiple doses of GAT564 or ipilimumab
over a four-week period. Tissues from various organs, including the gastrointestinal tract and
liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]

Visualizations
Signaling Pathways and Mechanisms

Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and
GAT564, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.
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Proposed Mechanism of Action: GAT564 vs. Ipilimumab
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Caption: Comparative mechanisms of Ipilimumab and GAT564.
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Preclinical Efficacy Evaluation Workflow
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Caption: Workflow for in vivo anti-tumor efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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